molecular formula C8H9IO B12565075 3-(2-Iodoethyl)phenol CAS No. 168912-62-7

3-(2-Iodoethyl)phenol

Cat. No.: B12565075
CAS No.: 168912-62-7
M. Wt: 248.06 g/mol
InChI Key: FPCLFJWXZKQPBT-UHFFFAOYSA-N
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Description

3-(2-Iodoethyl)phenol is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of a strong base and a nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents under mild conditions .

Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves large-scale reactions that are optimized for yield and efficiency. The use of transition metal catalysts and environmentally friendly solvents is common to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Iodoethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2-Iodoethyl)phenol involves its interaction with various molecular targetsThey also influence cell signaling pathways and gene expression, contributing to their antioxidant and antimicrobial activities .

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    4-Iodophenol: Similar structure but with the iodine atom directly attached to the phenol ring.

    2-Iodoethylbenzene: Similar structure but lacks the hydroxyl group.

Uniqueness: 3-(2-Iodoethyl)phenol is unique due to the presence of both an iodine atom and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

168912-62-7

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

3-(2-iodoethyl)phenol

InChI

InChI=1S/C8H9IO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2

InChI Key

FPCLFJWXZKQPBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCI

Origin of Product

United States

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